Methyl (2S,3S)-3-hydroxy-2-[(triphenylmethyl)amino]butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl (2S,3S)-3-hydroxy-2-[(triphenylmethyl)amino]butanoate” appears to be a complex organic compound. Based on its name, it likely contains a methyl group, a hydroxy group, and a triphenylmethyl group attached to a butanoate backbone1. However, without more specific information or context, it’s difficult to provide a detailed description of this compound.
Chemical Reactions Analysis
The exact chemical reactions involving “Methyl (2S,3S)-3-hydroxy-2-[(triphenylmethyl)amino]butanoate” are not available. However, the related compound “Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate” was synthesized through reduction and inversion reactions1.
Physical And Chemical Properties Analysis
The exact physical and chemical properties of “Methyl (2S,3S)-3-hydroxy-2-[(triphenylmethyl)amino]butanoate” are not available.
Scientific Research Applications
Structural and Chemical Analysis
Research into the structural identification and analysis of derivatives related to methyl (2S,3S)-3-hydroxy-2-[(triphenylmethyl)amino]butanoate has led to insights into the behavior of these compounds under oxidative stress and their potential applications in studying protein oxidation. For instance, studies have identified hydroperoxides and hydroxides formed on amino acids, peptides, and proteins during free radical attack, which could serve as markers in understanding oxidative stress in biological systems (Fu et al., 1995).
Antimicrobial Applications
Derivatives containing similar structural motifs have been synthesized and tested for their antimicrobial activity. For example, N-Substituted-β-amino acid derivatives containing hydroxyphenyl, benzo[b]phenoxazine, and quinoxaline moieties have shown good antimicrobial activity against various bacteria and fungi, indicating potential for the development of new antimicrobial agents (Mickevičienė et al., 2015).
Synthetic Applications
The compound and its related structures have been utilized in the synthesis of other complex molecules. For instance, the hydroformylation-amidocarbonylation process has been applied to synthesize glufosinate, a widely used herbicide, showcasing the compound's utility in agricultural chemical synthesis (Sakakura et al., 1991).
Metabolic Engineering and Biofuel Production
Research into the synthesis of pentanol isomers through engineered microorganisms points to potential applications in biofuel production. These isomers, derived from amino acid substrates, are valuable as biofuels, and the compound may play a role in the development of efficient production strains (Cann & Liao, 2009).
Anticancer Drug Development
Functionalized Schiff base organotin(IV) complexes, related to the structural framework of methyl (2S,3S)-3-hydroxy-2-[(triphenylmethyl)amino]butanoate, have been studied for their cytotoxicity against various human tumor cell lines. These complexes have shown significant potential as anticancer drugs, underscoring the importance of structural derivatives in medicinal chemistry (Basu Baul et al., 2009).
Safety And Hazards
The safety and hazards associated with “Methyl (2S,3S)-3-hydroxy-2-[(triphenylmethyl)amino]butanoate” are not available. However, the synthesis of the related compound “Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate” was described as cost-effective and eco-friendly, using non-toxic chemicals and no catalysts1.
Future Directions
The future directions for research on “Methyl (2S,3S)-3-hydroxy-2-[(triphenylmethyl)amino]butanoate” are not clear due to the lack of specific information on this compound. However, the synthesis of related compounds suggests potential for further exploration of similar compounds and their synthesis methods1.
Please note that this information is based on the closest related compounds and methods I could find, and may not fully apply to “Methyl (2S,3S)-3-hydroxy-2-[(triphenylmethyl)amino]butanoate”. For more accurate information, further research is needed.
properties
IUPAC Name |
methyl (2S,3S)-3-hydroxy-2-(tritylamino)butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO3/c1-18(26)22(23(27)28-2)25-24(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-18,22,25-26H,1-2H3/t18-,22-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXZWRQGFZBZTOO-AVRDEDQJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](C(=O)OC)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2S,3S)-3-hydroxy-2-[(triphenylmethyl)amino]butanoate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.